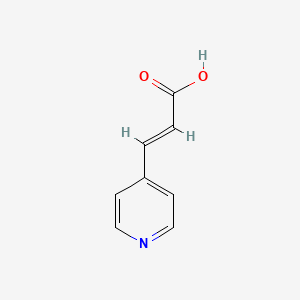![molecular formula C7H10N2O B6273761 [1-(1H-pyrazol-1-yl)cyclopropyl]methanol CAS No. 2671756-13-9](/img/no-structure.png)
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazol-1-yl)cyclopropylmethanol, also known as 1-cyclopropyl-4-methyl-1H-pyrazole-3-methanol (CPM), is a cyclopropyl derivative of pyrazole with potential therapeutic applications. CPM is a promising molecule for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. It has been studied for its pharmacological properties and is currently under investigation for its potential therapeutic applications.
Applications De Recherche Scientifique
CPM has been studied for its pharmacological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In addition, CPM has been studied for its potential role in the treatment of various neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. CPM has also been studied for its potential use as an anti-diabetic agent.
Mécanisme D'action
The exact mechanism of action of CPM is not yet fully understood. However, it is believed that CPM acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory mediators, such as prostaglandins. In addition, CPM has been found to modulate the activity of several other enzymes, such as 5-lipoxygenase (5-LOX), cyclin-dependent kinases (CDKs), and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
CPM has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In addition, CPM has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, such as COX-2, 5-LOX, CDKs, and MMPs. CPM has also been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPM in laboratory experiments include its low cost and ease of synthesis. CPM is also relatively stable and has a high solubility in aqueous solutions. The main limitation of using CPM in laboratory experiments is its low bioavailability. CPM is poorly absorbed from the gastrointestinal tract and has a short half-life in the body, which limits its efficacy in vivo.
Orientations Futures
Future research should focus on further understanding the mechanism of action of CPM, as well as exploring its potential therapeutic applications. In addition, further research should focus on optimizing the synthesis of CPM and developing methods to improve its bioavailability. Other potential future directions include exploring the potential synergistic effects of CPM with other drugs and studying its potential use in combination therapies.
Méthodes De Synthèse
CPM can be synthesized using several different methods. The most common method involves the reaction of cyclopropylmethyl bromide and methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields CPM as a white crystalline solid. Other methods of synthesis include the reaction of cyclopropylmethyl chloride and methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of a base and the reaction of cyclopropylmethyl iodide and methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves the reaction of cyclopropylmagnesium bromide with 1-(1H-pyrazol-1-yl)ethanone, followed by reduction of the resulting ketone with sodium borohydride to yield the desired product.", "Starting Materials": [ "Cyclopropylmagnesium bromide", "1-(1H-pyrazol-1-yl)ethanone", "Sodium borohydride" ], "Reaction": [ "Add cyclopropylmagnesium bromide to a solution of 1-(1H-pyrazol-1-yl)ethanone in anhydrous ether at -78°C and stir for 2 hours.", "Allow the reaction mixture to warm to room temperature and then add a solution of sodium borohydride in water dropwise while stirring.", "After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Quench the reaction by adding saturated ammonium chloride solution and extract the organic layer with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to yield [1-(1H-pyrazol-1-yl)cyclopropyl]methanol." ] } | |
Numéro CAS |
2671756-13-9 |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B6273690.png)
